molecular formula C20H30N2O2 B2728639 tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate CAS No. 1461706-71-7

tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate

Cat. No.: B2728639
CAS No.: 1461706-71-7
M. Wt: 330.472
InChI Key: LCLMXOMQRUJOBB-UHFFFAOYSA-N
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Description

tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a benzyl-substituted octahydroisoindole core, a structure frequently explored for its potential to interact with biological targets. The tert-butyloxycarbonyl (Boc) carbamate group serves as a crucial protecting agent for amines, enhancing the molecule's utility in multi-step synthetic pathways for constructing complex nitrogen-containing architectures. Researchers can investigate this compound as a key intermediate in the development of pharmacologically active molecules. Carbamate derivatives are known for their diverse biological activities, and the structural motifs present in this reagent make it a valuable template for probing mechanisms such as enzyme inhibition . Its applications extend to serving as a precursor in the synthesis of compounds for potential evaluation in anti-inflammatory research or as an inhibitor for specific enzymes, providing a versatile tool for expanding chemical libraries and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

tert-butyl N-(2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)21-18-11-7-10-16-13-22(14-17(16)18)12-15-8-5-4-6-9-15/h4-6,8-9,16-18H,7,10-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLMXOMQRUJOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-benzyloctahydro-1H-isoindol-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism by which tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate exerts its effects involves the protection of amine groups. The tert-butyl carbamate group is stable under a variety of conditions, preventing unwanted reactions at the amine site. This stability is crucial in multi-step synthetic processes, where selective deprotection can be achieved using specific reagents like trifluoroacetic acid .

Comparison with Similar Compounds

The following analysis compares tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogs with tert-Butyl Carbamate Groups
2.1.1 tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (Compound 8)
  • Structure: Features a polycyclic phenanthrene-indole hybrid system with a tert-butyl carbamate group.
  • Synthesis : Prepared via multi-step functionalization, including carbamate protection of an amine group, analogous to methods used for the target compound .
  • Spectroscopic Data :
    • 13C NMR (CDCl₃) : Peaks at δ 28.0 (tert-butyl), 154.2 (carbamate carbonyl), and aromatic carbons between δ 110–140 .
    • 1H NMR (CDCl₃) : Resonances for tert-butyl (δ 1.45, s) and benzyl/vinyl protons (δ 5.2–7.3) .
  • Key Difference : The extended polycyclic system in Compound 8 may reduce conformational flexibility compared to the octahydro-isoindole core, impacting binding affinity in biological systems.
2.1.2 tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Compound 296)
  • Structure : Contains a cyclohexyl ring substituted with methoxy and tert-butyl carbamate groups. The absence of a bicyclic system simplifies its stereochemistry but limits rigidity compared to the isoindole scaffold .
  • Synthesis : Synthesized via carbamate protection of a cyclohexane-based amine, mirroring the tert-butyl protection strategy used for the target compound .
  • Application : Intermediate in pharmaceutical synthesis, highlighting the utility of tert-butyl carbamates in multistep routes.

Table 1: Structural Comparison of Carbamate Derivatives

Compound Core Structure Key Substituents Synthetic Use
Target Compound Octahydro-isoindole 2-Benzyl, 4-carbamate Amine protection, drug design
Compound 8 Phenanthrene-indole Polycyclic, vinyl, methyl Complex natural product analogs
Compound 296 Cyclohexane 4-Methoxy, 1-aminomethyl Pharmaceutical intermediate
Functional Analogs: tert-Butyl Antioxidants
2.2.1 2(3)-tert-Butyl-4-hydroxyanisole (BHA)
  • Structure: A phenolic antioxidant with a tert-butyl group. Lacks the carbamate or nitrogenous core of the target compound .
  • Biological Activity: Enhances hepatic glutathione S-transferase (GST) activity by 5- to 10-fold in mice, detoxifying electrophilic carcinogens like benzo(a)pyrene metabolites .
  • Contrast : While BHA’s tert-butyl group contributes to enzyme induction, the target compound’s isoindole-carbamate structure may prioritize steric shielding or receptor binding over antioxidant effects.
2.2.2 Ethoxyquin
  • Structure: A quinoline-based antioxidant. Demonstrates that tert-butyl-like groups (e.g., trimethylquinoline) enhance GST activity but lack the carbamate’s amine-protection utility .

Table 2: Functional Comparison of tert-Butyl-Containing Compounds

Compound Primary Function Biological Effect Structural Uniqueness
Target Compound Amine protection Potential CNS modulation Isoindole-benzyl scaffold
BHA Antioxidant GST induction, carcinogen detox Phenolic-tert-butyl system
Ethoxyquin Antioxidant Similar GST induction Quinoline core

Biological Activity

tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate is a synthetic compound with the molecular formula C20H30N2O2. This compound is primarily utilized in organic synthesis, particularly as a protecting group for amines in peptide synthesis. Its unique structure and reactivity make it significant in medicinal chemistry and the development of biologically active molecules.

The compound features a tert-butyl group, which enhances its stability and solubility, making it suitable for various chemical reactions. The presence of the isoindole derivative contributes to its biological activity, particularly in pharmacological applications.

The biological activity of this compound is largely attributed to its ability to protect amine groups during multi-step synthetic processes. This protection allows for selective reactions without interference from other functional groups. The compound can be deprotected under specific conditions using reagents like trifluoroacetic acid, enabling the release of the active amine for further biological interactions.

Biological Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies evaluating related carbamate derivatives demonstrated their effectiveness against various strains of bacteria, including E. coli, M. luteus, and B. cereus . These findings suggest a potential for developing new antimicrobial agents based on this structural framework.

Antibacterial Activity Case Study

A study focused on synthesizing new derivatives of tert-butyl carbamate reported promising antibacterial activity against drug-resistant pathogens. The microdilution broth susceptibility assay revealed that certain derivatives exhibited high activity against E. coli and B. cereus, with low toxicity profiles observed in cytotoxicity assays using Artemia salina .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructureBiological ActivityNotable Findings
tert-Butyl carbamateC5H11NO2Moderate antibacterialCommonly used as a protecting group
Benzyl carbamateC10H11NO2Low to moderate antibacterialDifferent stability; less effective
FMOC carbamateC14H15NO2High efficacy in peptide synthesisRequires harsher conditions for deprotection

Research Applications

The applications of this compound extend beyond organic synthesis into medicinal chemistry:

  • Peptide Synthesis : Acts as a protecting group for amines, facilitating the formation of peptide bonds without unwanted side reactions.
  • Drug Development : Plays a role in synthesizing biologically active molecules, including potential pharmaceuticals targeting bacterial infections.
  • Industrial Chemistry : Used in producing fine chemicals and intermediates for agrochemicals and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate?

  • Methodology : The compound is typically synthesized via a multi-step sequence involving Boc (tert-butyloxycarbonyl) protection. For example:

Amine Protection : React the isoindoline-derived amine with Boc₂O (di-tert-butyl dicarbonate) in a polar aprotic solvent (e.g., DCM) under inert atmosphere (N₂/Ar) at low temperatures (-78°C to 0°C) to ensure regioselectivity .

Functionalization : Introduce substituents (e.g., benzyl groups) via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and ligands (BINAP) are often used in cross-coupling steps .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for isolation. Confirm purity via HPLC or NMR.

Q. How is the compound characterized structurally?

  • Methodology :

  • X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement). Data collection requires high-resolution single crystals .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm Boc group (δ ~1.4 ppm for tert-butyl) and isoindoline backbone.
  • MS : ESI-MS to verify molecular weight (e.g., m/z [M + H]⁺).

Advanced Research Questions

Q. How can synthetic yields be optimized for challenging steps, such as Boc protection or stereochemical control?

  • Methodology :

  • Temperature Control : Boc protection at -78°C minimizes side reactions (e.g., overprotection) .
  • Catalyst Screening : For coupling steps, test Pd catalysts (e.g., Pd₂(dba)₃) with ligands (Xantphos) to enhance efficiency.
  • Informer Libraries : Use diagnostic molecules (e.g., Aryl Halide Chemistry Informer Libraries) to compare reaction conditions and identify optimal parameters .
    • Data Contradiction : Conflicting reports on reaction times (e.g., 12 h vs. 24 h) may arise from solvent purity or moisture levels. Dry solvents under molecular sieves and monitor via TLC.

Q. What strategies resolve contradictions in stereochemical assignments for the isoindoline core?

  • Methodology :

  • Vibrational Circular Dichroism (VCD) : Distinguish enantiomers by comparing experimental and computed spectra.
  • NOESY NMR : Detect spatial proximities to confirm chair conformations in octahydro-isoindole systems.
  • Crystallographic Validation : Cross-validate NMR-based assignments with X-ray structures .

Q. How can mechanistic studies elucidate unexpected byproducts in cross-coupling reactions?

  • Methodology :

  • Isotope Labeling : Use deuterated reagents to track hydrogen transfer pathways.
  • DFT Calculations : Model reaction pathways (e.g., transition states for C–N bond formation) to identify competing mechanisms.
  • Kinetic Profiling : Monitor reaction progress via in situ IR or Raman spectroscopy to detect intermediates .

Methodological Challenges and Solutions

Q. What are the best practices for purifying this compound from complex reaction mixtures?

  • Challenge : Co-elution of Boc-protected intermediates with unreacted starting materials.
  • Solution :

  • Two-Step Chromatography : First, use a hexane/EtOAc gradient to remove apolar impurities. Then, switch to a DCM/MeOH system for polar byproducts.
  • pH-Switch Extraction : For amine-containing impurities, adjust aqueous phase pH to 10 with NaOH, extract with DCM .

Q. How can researchers validate biological activity while avoiding interference from residual solvents or catalysts?

  • Methodology :

  • ICP-MS : Quantify residual metal catalysts (e.g., Pd, Cu) to ensure levels are below 10 ppm.
  • Dialysis : For in vitro assays, dialyze the compound against buffer (MWCO 1 kDa) to remove low-MW impurities .

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